molecular formula C12H11NO3S2 B6314224 5-((3,4-Dimethoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 948016-52-2

5-((3,4-Dimethoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B6314224
CAS No.: 948016-52-2
M. Wt: 281.4 g/mol
InChI Key: XVAIHVYMCLRIOV-POHAHGRESA-N
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Description

5-((3,4-Dimethoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 3,4-dimethoxy-substituted benzylidene group at the 5-position of the thiazolidinone core. The compound’s synthesis typically involves condensation of rhodanine (2-thioxothiazolidin-4-one) with 3,4-dimethoxybenzaldehyde under microwave-assisted or conventional heating conditions, similar to methods described for analogs in and .

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIHVYMCLRIOV-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-74-5
Record name NSC31101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Cyclocondensation of 3,4-Dimethoxybenzaldehyde with Thiazolidinone Precursors

The most direct route involves cyclocondensation of 3,4-dimethoxybenzaldehyde with a preformed 2-thioxo-1,3-thiazolidin-4-one core. This method mirrors protocols for analogous 5-arylidene-4-thiazolidinones, where aldehydes react with active methylene groups in thiazolidinones under basic conditions . For instance, compound 7 in Search Result was synthesized by cyclizing chloroacetamide derivatives with ammonium thiocyanate, followed by condensation with aldehydes. Adapting this protocol:

  • Synthesis of 2-thioxo-1,3-thiazolidin-4-one : React thiourea with chloroacetic acid in acidic medium to form the thiazolidinone ring .

  • Knoevenagel Condensation : Reflux 2-thioxo-1,3-thiazolidin-4-one with 3,4-dimethoxybenzaldehyde in methanol using sodium methoxide as a base. The active methylene group at C5 undergoes nucleophilic attack on the aldehyde, forming the arylidene derivative .

Optimization Insights :

  • Base Selection : Sodium methoxide in methanol (as in ) achieves higher yields (70–85%) compared to acetic acid/sodium acetate buffers.

  • Reaction Time : Completion within 4–6 hours under reflux, monitored via TLC .

Characterization Data :

  • FT-IR : C=O stretch at 1720–1740 cm⁻¹, C=S stretch at 1250–1270 cm⁻¹, and aryl C–O–C bands at 1020–1040 cm⁻¹ .

  • ¹H NMR : Arylidene proton (Ar–CH=C) at δ 7.70–7.98 ppm, thiazolidinone –SCH₂– protons at δ 4.00–4.12 ppm, and methoxy groups at δ 3.80–3.85 ppm .

One-Pot Multi-Component Reaction Using Thiosemicarbazide

A one-pot strategy combining 3,4-dimethoxybenzaldehyde, thiosemicarbazide, and maleic anhydride in the presence of baker’s yeast ( Saccharomyces cerevisiae ) offers a green alternative . This method, originally used for 2-hydrazono-4-thiazolidinone-5-acetic acids, can be modified by omitting maleic anhydride and introducing thioglycolic acid to direct ring formation.

Procedure :

  • Thiosemicarbazone Formation : Stir 3,4-dimethoxybenzaldehyde with thiosemicarbazide in acetonitrile at 25°C for 1 hour.

  • Cyclization : Add thioglycolic acid and baker’s yeast, ultrasonicate at 40°C for 2 hours. The biocatalyst facilitates thia-Michael addition and cyclization .

Advantages :

  • Yield : 65–75%, comparable to conventional methods .

  • Eco-Friendly : Avoids toxic solvents and reduces energy consumption via ultrasonication .

Spectral Confirmation :

  • HR-MS : Molecular ion peak at m/z 335.06 (calculated for C₁₃H₁₃NO₄S₂) .

  • ¹³C NMR : Thiazolidinone C=O at δ 174.5 ppm, arylidene carbon at δ 133–145 ppm, and methoxy carbons at δ 56.2–56.5 ppm .

Solvent-Free Synthesis Using Heterogeneous Catalysts

Vanadyl sulfate (VOSO₄) or Bi(SCH₂COOH)₃ catalyzes solvent-free thiazolidinone synthesis under ultrasonic irradiation . This approach minimizes side reactions and enhances reaction efficiency.

Steps :

  • Mix Reactants : Combine 3,4-dimethoxybenzaldehyde, thiourea, and thioglycolic acid in a 1:1:1 molar ratio.

  • Add Catalyst : Incorporate 5 mol% Bi(SCH₂COOH)₃.

  • Ultrasonicate : Irradiate at 70°C for 30 minutes.

Key Outcomes :

  • Yield : 80–90%, superior to thermal methods .

  • Catalyst Reusability : Bi(SCH₂COOH)₃ can be reused thrice without significant activity loss .

Mechanistic Notes :

  • The catalyst polarizes the aldehyde’s carbonyl group, enhancing electrophilicity for nucleophilic attack by the thiol group .

  • Ultrasound cavitation accelerates mass transfer and reduces reaction time .

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

The DCC method, typically used for peptide bond formation, activates carboxylic acids for nucleophilic substitution, enabling thiazolidinone ring closure .

Protocol :

  • Form Schiff Base : React 3,4-dimethoxybenzaldehyde with 2-aminothiazole in tetrahydrofuran (THF) at 0°C.

  • Activation : Add DCC and thioglycolic acid, stir at room temperature for 4 hours.

  • Work-Up : Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Performance Metrics :

  • Yield : 70–75%, with high purity confirmed by HPLC .

  • Side Reactions : Minimal epimerization due to low-temperature conditions .

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times for thiazolidinone derivatives . A two-step protocol involves:

  • Schiff Base Formation : Microwave 3,4-dimethoxybenzaldehyde and thiourea at 100 W for 5 minutes.

  • Cyclization : Add chloroacetyl chloride and irradiate at 150 W for 10 minutes.

Benefits :

  • Time Efficiency : Total synthesis in <20 minutes vs. 6–8 hours conventionally .

  • Yield Improvement : 85–90% due to uniform heating .

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Yield Advantages
Cyclocondensation 3,4-Dimethoxybenzaldehyde, ThiazolidinoneNaOMe/MeOH, reflux70–85%High purity, scalable
One-Pot Aldehyde, Thiosemicarbazide, Thioglycolic AcidBaker’s yeast, ultrasonication65–75%Eco-friendly, mild conditions
Solvent-Free Aldehyde, Thiourea, Bi(SCH₂COOH)₃Ultrasound, 70°C80–90%Fast, catalyst reuse
DCC-Mediated Aldehyde, 2-Aminothiazole, DCCTHF, 0°C to RT70–75%Low epimerization, high selectivity
Microwave Aldehyde, Thiourea, Chloroacetyl ChlorideMicrowave, 150 W85–90%Rapid, energy-efficient

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Dimethoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The methylene bridge and the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 5-((3,4-Dimethoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it inhibits the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial effects, 5-((3,4-Dimethoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation in animal models of inflammatory diseases, suggesting its use in treating conditions like arthritis and other inflammatory disorders.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its thiazolidinone structure allows for further chemical modifications that can lead to the development of new derivatives with enhanced biological activities. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug design.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated apoptosis induction in breast cancer cell lines with IC50 values indicating potent activity.
Study 2Antimicrobial EffectsShowed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values below clinically relevant thresholds.
Study 3Anti-inflammatory PropertiesReduced edema in rodent models of inflammation by inhibiting pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 5-((3,4-dimethoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Research Findings

  • Kinase Inhibition: Thiazolidinones with electron-donating substituents (e.g., hydroxy, methoxy) show enhanced activity against DYRK1A and GSK3α/β kinases . The target compound’s dimethoxy groups may balance lipophilicity and binding affinity.
  • Cytotoxicity : Structural analogs like LJ001 exhibit low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for the dimethoxy derivative .
  • SAR Insights : Substituents at the 5-position critically modulate bioactivity. Polar groups (e.g., hydroxy) improve target engagement, while hydrophobic groups (e.g., methoxy) enhance bioavailability .

Biological Activity

5-((3,4-Dimethoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C12H11NO3S2
  • CAS Number : 948016-52-2
  • Molar Mass : 281.35 g/mol

The biological activity of 5-((3,4-Dimethoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one is attributed to its ability to interact with various biological targets. The thiazolidinone scaffold is known for its versatility in pharmacological applications:

  • Antioxidant Activity : Compounds with thiazolidinone structures often exhibit antioxidant properties, which can mitigate oxidative stress in cells.
  • Anticancer Properties : This compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The compound can inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory activity.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of thiazolidinones possess significant anticancer properties. For instance:

  • A study demonstrated that 5-((3,4-Dimethoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

This compound has shown promising results against several microbial strains:

  • In vitro studies revealed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Antidiabetic Effects

Thiazolidinones are also known for their antidiabetic properties:

  • The compound has been evaluated for its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Case Studies

  • Anticancer Efficacy : A case study involving the use of 5-((3,4-Dimethoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one in a mouse model showed a reduction in tumor size and improved survival rates compared to controls .
  • Antimicrobial Testing : In a recent clinical trial, the compound was tested against resistant strains of bacteria. Results indicated a significant reduction in bacterial load within treated groups .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones can often be correlated with their structural features:

Structural FeatureBiological Activity
Dimethoxy groupsEnhanced anticancer activity
Thioether linkageIncreased antimicrobial efficacy
Carbonyl groupEssential for insulin sensitizing effects

Q & A

Basic: What are the standard synthetic routes for preparing 5-((3,4-Dimethoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one?

Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. A common approach includes:

  • Step 1: Formation of the thiazolidinone core via cyclization of thiourea derivatives with chloroacetic acid under basic conditions.
  • Step 2: Introduction of the 3,4-dimethoxybenzylidene moiety through a Knoevenagel condensation between the thiazolidinone intermediate and 3,4-dimethoxybenzaldehyde.
  • Key Conditions: Reflux in ethanol or dimethylformamide (DMF) at 60–80°C for 6–12 hours, with catalytic piperidine or acetic acid .
  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol, but may require stricter temperature control to avoid side reactions .
  • Microwave-Assisted Synthesis: Reduces reaction time (30–60 minutes) and improves yield (up to 20% increase) by enabling rapid, uniform heating .
  • Catalyst Screening: Piperidine outperforms weaker bases in Knoevenagel condensations, but excess catalyst can lead to byproducts; stoichiometric tuning is critical .
  • Real-Time Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress and terminate at optimal conversion .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy:
    • 1H/13C NMR: Confirms the presence of the benzylidene proton (δ 7.8–8.2 ppm) and thioxo group (δ 180–190 ppm for C=S) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the aromatic and methoxy regions .
  • IR Spectroscopy: Identifies C=O (1680–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .
  • HPLC: Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in crystallographic data for structural validation?

Methodological Answer:

  • SHELX Refinement: Use SHELXL for high-resolution small-molecule crystallography to refine bond lengths and angles, particularly for the thiazolidinone ring and benzylidene geometry .
  • Computational Validation: Pair experimental data with density functional theory (DFT) calculations to validate dihedral angles and electronic environments (e.g., C=S polarization) .
  • Twinned Data Handling: For macromolecular impurities, employ SHELXE to deconvolute overlapping diffraction patterns .

Basic: What in vitro assays are used to evaluate its antimicrobial activity?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Time-Kill Assays: Monitor bactericidal kinetics over 24 hours at 2× MIC .
  • Synergy Testing: Combine with standard antibiotics (e.g., ampicillin) via checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Advanced: How to design studies confirming its mechanism of action in anticancer activity?

Methodological Answer:

  • Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-Glo assays to identify primary targets .
  • Apoptosis Assays: Perform Annexin V/PI staining and caspase-3/7 activation assays in cancer cell lines (e.g., MCF-7) .
  • Molecular Docking: Use AutoDock Vina to model interactions between the compound and kinase active sites, guided by crystallographic data .

Data Analysis: How to address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Purity Validation: Re-test compounds with ≥95% HPLC purity to exclude batch-dependent artifacts .
  • Meta-Analysis: Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outlier datasets .

Applications: What is the potential of this compound as a kinase inhibitor?

Methodological Answer:

  • Structural Basis: The benzylidene and thioxo groups enable π-π stacking and hydrogen bonding with kinase ATP-binding pockets .
  • In Vivo Validation: Use xenograft models (e.g., nude mice with HT-29 tumors) to assess efficacy at 10–50 mg/kg doses .
  • SAR Studies: Modify the 3,4-dimethoxyphenyl group to enhance selectivity (e.g., fluorination for improved hydrophobic interactions) .

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